ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[f]chromen-1-yl moiety, which is a fused ring system containing both benzene and chromene rings, and a piperazine ring substituted with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[f]chromen-1-yl intermediate. This intermediate can be synthesized through a series of reactions, including cyclization and oxidation steps. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by esterification to attach the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[f]chromen-1-yl moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzo[f]chromen-1-yl moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate: Similar in structure but lacks the piperazine ring.
(3-Oxo-3H-benzo[f]chromen-1-yl)methyl piperidine-1-carbodithioate: Contains a piperidine ring instead of a piperazine ring.
N,N-dimethyl-3-oxo-3H-benzo[f]chromen-1-yl)methylamine: Similar chromene structure but different amine substituent.
Uniqueness
Ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate is unique due to the combination of its benzo[f]chromen-1-yl moiety and piperazine ring. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications. The presence of the ethyl ester group further enhances its reactivity and potential for modification.
Properties
IUPAC Name |
ethyl 4-[(3-oxobenzo[f]chromen-1-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-26-21(25)23-11-9-22(10-12-23)14-16-13-19(24)27-18-8-7-15-5-3-4-6-17(15)20(16)18/h3-8,13H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFHQZQJCNULDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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